2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, chloroform), catalysts (e.g., triethylamine), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound, known for its broad range of biological activities.
Zolpidem: A sedative and anxiolytic drug containing the imidazo[1,2-a]pyridine moiety.
Saripidem: Another sedative drug with a similar structure.
Uniqueness
2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE is unique due to its combination of the morpholine ring, benzenesulfonyl group, and imidazo[1,2-a]pyridine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C20H23N3O3S/c1-14-7-8-20-21-19(13-22(20)10-14)17-5-4-6-18(9-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3 |
InChI Key |
OAFASUYWAQNZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C |
Origin of Product |
United States |
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